molecular formula C32H22N6OS2 B10871441 1,3-Benzothiazol-2-YL {[7-(2-furylmethyl)-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl} sulfide

1,3-Benzothiazol-2-YL {[7-(2-furylmethyl)-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl} sulfide

Cat. No.: B10871441
M. Wt: 570.7 g/mol
InChI Key: AXXVEJXONHEQPX-UHFFFAOYSA-N
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Description

1,3-Benzothiazol-2-YL {[7-(2-furylmethyl)-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl} sulfide: benzothiazole , is an aromatic heterocyclic compound with the chemical formula C19H13N5OS. It is colorless and slightly viscous. While the parent compound, benzothiazole, isn’t widely used, its derivatives find applications in both commercial products and natural contexts .

Preparation Methods

Several synthetic pathways lead to benzothiazole derivatives:

Chemical Reactions Analysis

Benzothiazole undergoes various reactions:

    Oxidation: Forms sulfoxides or sulfones.

    Reduction: Yields thiazolines or thiazolidines.

    Substitution: Halogenation or nucleophilic substitution. Common reagents include thionyl chloride, sodium hydride, and various halogens. Major products depend on reaction conditions and substituents.

Scientific Research Applications

This compound finds applications in:

Mechanism of Action

The precise mechanism of benzothiazole’s effects varies. It may target specific enzymes or pathways, affecting cellular processes.

Comparison with Similar Compounds

While benzothiazole itself isn’t widely used, its derivatives are unique due to their diverse applications. Similar compounds include other heterocyclic molecules like benzimidazole and benzoxazole.

Properties

Molecular Formula

C32H22N6OS2

Molecular Weight

570.7 g/mol

IUPAC Name

2-[[10-(furan-2-ylmethyl)-11,12-diphenyl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-4-yl]methylsulfanyl]-1,3-benzothiazole

InChI

InChI=1S/C32H22N6OS2/c1-3-10-21(11-4-1)27-28-30(37(18-23-14-9-17-39-23)29(27)22-12-5-2-6-13-22)33-20-38-31(28)35-26(36-38)19-40-32-34-24-15-7-8-16-25(24)41-32/h1-17,20H,18-19H2

InChI Key

AXXVEJXONHEQPX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(N(C3=C2C4=NC(=NN4C=N3)CSC5=NC6=CC=CC=C6S5)CC7=CC=CO7)C8=CC=CC=C8

Origin of Product

United States

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